molecular formula C42H42P4S4 B14629924 [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] CAS No. 53889-37-5

[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]

Cat. No.: B14629924
CAS No.: 53889-37-5
M. Wt: 798.9 g/mol
InChI Key: GMSVPNRINLRLEG-UHFFFAOYSA-N
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Description

[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is a complex organophosphorus compound It is characterized by the presence of multiple phosphorus atoms, sulfur atoms, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated organic compounds, alkylating agents.

Major Products

    Phosphine Oxides: Formed through oxidation.

    Reduced Phosphines: Formed through reduction.

    Substituted Phosphines: Formed through substitution reactions.

Scientific Research Applications

[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:

Mechanism of Action

The mechanism of action of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is unique due to the presence of sulfur atoms and the specific arrangement of its phosphorus and phenyl groups. This gives it distinct chemical properties and reactivity compared to other phosphine compounds .

Properties

CAS No.

53889-37-5

Molecular Formula

C42H42P4S4

Molecular Weight

798.9 g/mol

IUPAC Name

tris(2-diphenylphosphinothioylethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C42H42P4S4/c47-43(31-34-44(48,37-19-7-1-8-20-37)38-21-9-2-10-22-38,32-35-45(49,39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(50,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2

InChI Key

GMSVPNRINLRLEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CCP(=S)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=S)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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